1-(4-Coumaroyl)alpha-rhamnopyranose 1-(4-Coumaroyl)alpha-rhamnopyranose
Brand Name: Vulcanchem
CAS No.: 102719-86-8
VCID: VC20739290
InChI: InChI=1S/C15H18O7/c1-8-12(18)13(19)14(20)15(21-8)22-11(17)7-4-9-2-5-10(16)6-3-9/h2-8,12-16,18-20H,1H3/b7-4+/t8-,12-,13+,14+,15-/m0/s1
SMILES: CC1C(C(C(C(O1)OC(=O)C=CC2=CC=C(C=C2)O)O)O)O
Molecular Formula: C15H18O7
Molecular Weight: 310.3 g/mol

1-(4-Coumaroyl)alpha-rhamnopyranose

CAS No.: 102719-86-8

Cat. No.: VC20739290

Molecular Formula: C15H18O7

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Coumaroyl)alpha-rhamnopyranose - 102719-86-8

CAS No. 102719-86-8
Molecular Formula C15H18O7
Molecular Weight 310.3 g/mol
IUPAC Name [(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C15H18O7/c1-8-12(18)13(19)14(20)15(21-8)22-11(17)7-4-9-2-5-10(16)6-3-9/h2-8,12-16,18-20H,1H3/b7-4+/t8-,12-,13+,14+,15-/m0/s1
Standard InChI Key VEGOPIRPQIZFRD-UVHWXNHCSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O)O
SMILES CC1C(C(C(C(O1)OC(=O)C=CC2=CC=C(C=C2)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC(=O)C=CC2=CC=C(C=C2)O)O)O)O

Chemical Structure and Properties

Structural Features

1-(4-Coumaroyl)alpha-rhamnopyranose comprises two primary structural components: an alpha-L-rhamnopyranose sugar unit and a p-coumaroyl moiety (derived from p-coumaric acid) attached at the C-1 position. The rhamnopyranose component is a 6-deoxymannose sugar with an alpha configuration at the anomeric center, while the p-coumaroyl group features a characteristic trans configuration of the double bond, which is commonly observed in plant-derived hydroxycinnamic acids .

The structural characterization of this compound involves identification of key features including:

  • The alpha configuration of the rhamnopyranose unit

  • The position of attachment of the p-coumaroyl group at C-1

  • The trans configuration of the double bond in the p-coumaroyl moiety

  • The absence of additional acyl substituents at other positions of the rhamnopyranose unit

Physical and Chemical Properties

Based on related acylated rhamnopyranoses described in research literature, 1-(4-Coumaroyl)alpha-rhamnopyranose likely exhibits the following properties:

  • Physical state: Pale yellow amorphous solid

  • Solubility: Likely soluble in methanol and other polar organic solvents

  • Optical rotation: Positive, similar to related compounds such as 1-O-trans-p-coumaroyl-2-O-trans-caffeoyl-α-L-rhamnopyranose which has [α]²⁵ᴅ +34.8 (c 0.04, MeOH)

  • UV absorption: Expected maximum absorption peaks around 220-225 nm (primarily from the rhamnopyranose component) and 309-321 nm (from the p-coumaroyl moiety)

  • IR spectrum: Characteristic absorption bands for hydroxyl groups (~3420-3430 cm⁻¹), carbonyl groups (~1690-1700 cm⁻¹), and aromatic rings (~1600-1605 cm⁻¹)

Comparative Analysis with Related Compounds

1-(4-Coumaroyl)alpha-rhamnopyranose differs from its structurally related compounds primarily in the pattern of acylation. For instance, compounds identified in Premna odorata (Lamiaceae) include more complex acylated rhamnopyranoses such as 1-O-trans-p-coumaroyl-2-O-trans-caffeoyl-α-L-rhamnopyranose (compound 9) and 1-O-trans-p-coumaroyl-3-O-trans-caffeoyl-α-L-rhamnopyranose (compound 10), which feature additional caffeoyl groups at positions C-2 and C-3, respectively .

Table 1: Comparative Analysis of 1-(4-Coumaroyl)alpha-rhamnopyranose and Related Compounds

CompoundPosition of p-CoumaroylAdditional SubstituentsMolecular FormulaPhysical Appearance
1-(4-Coumaroyl)alpha-rhamnopyranoseC-1NoneC₁₅H₁₈O₇ (estimated)Pale yellow amorphous solid (predicted)
1-O-trans-p-coumaroyl-2-O-trans-caffeoyl-α-L-rhamnopyranoseC-1trans-Caffeoyl at C-2C₂₄H₂₄O₁₀Pale yellow amorphous solid
1-O-trans-p-coumaroyl-3-O-trans-caffeoyl-α-L-rhamnopyranoseC-1trans-Caffeoyl at C-3C₂₄H₂₄O₁₀Pale yellow amorphous solid

The spectroscopic differences among these compounds are primarily observed in the ¹³C NMR chemical shifts of the rhamnopyranose carbons, particularly at the substituted positions. For example, the downfield shifts of carbons C-1 and C-3 (Δδᴄ +2.5 and +4.9) and upfield shifts of carbons C-2 and C-4 (Δδᴄ +4.0 and 2.8) in 1-O-trans-p-coumaroyl-3-O-trans-caffeoyl-α-L-rhamnopyranose compared to 1-O-trans-p-coumaroyl-2-O-trans-caffeoyl-α-L-rhamnopyranose confirm the different positions of the caffeoyl substituents .

Biosynthesis and Natural Occurrence

Biosynthetic Pathway

The biosynthesis of 1-(4-Coumaroyl)alpha-rhamnopyranose likely involves the phenylpropanoid pathway, which is responsible for the production of various hydroxycinnamoyl derivatives in plants. The process can be divided into several key steps:

  • Formation of p-coumaric acid from phenylalanine or tyrosine through the action of phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H)

  • Activation of p-coumaric acid to form p-coumaroyl-CoA, catalyzed by 4-coumaroyl-CoA ligase (4CL)

  • Transfer of the p-coumaroyl group to the rhamnopyranose unit by specific acyltransferases

Research has identified several 4CL enzymes capable of converting p-coumaric acid to p-coumaroyl-CoA, including Cc4CL1 and Cc4CL2, which have been characterized in various plant species. These enzymes catalyze the ATP-dependent formation of p-coumaroyl-CoA from p-coumaric acid and coenzyme A .

Table 2: Key Enzymes Involved in p-Coumaroyl-CoA Biosynthesis

EnzymeFunctionSubstrate PreferenceProductRelative Activity
Cc4CL14-Coumaroyl-CoA ligaseCoumaric acid > Caffeic acid > Ferulic acidCoumaroyl-CoA100% with coumaric acid; 4.2±0.7% with caffeic acid; negligible with ferulic acid
Cc4CL24-Coumaroyl-CoA ligaseCoumaric acid > Ferulic acid > Caffeic acidCoumaroyl-CoA100% with coumaric acid; 11.4±0.2% with caffeic acid; 26.0±1.8% with ferulic acid

Analytical Methods for Identification

Spectroscopic Techniques

The identification and structural characterization of 1-(4-Coumaroyl)alpha-rhamnopyranose rely primarily on various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (HSQC, HMBC, and COSY) are essential for determining the positions of substituents and the configuration of the sugar moiety. Key NMR features for identifying this compound include:

    • Characteristic chemical shifts for the anomeric proton (H-1) and carbon (C-1) of the rhamnopyranose unit

    • Signals corresponding to the trans double bond of the p-coumaroyl moiety

    • 3J-HMBC correlations confirming the attachment of the p-coumaroyl group at position C-1

  • Mass spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides accurate mass measurements to determine the molecular formula. For similar acylated rhamnopyranoses, molecular ions are typically observed as [M+H]⁺ or [M+Na]⁺ adducts .

  • Ultraviolet-visible (UV-Vis) spectroscopy: Useful for identifying the presence of the p-coumaroyl group, which typically shows characteristic absorption maxima around 220-225 nm and 309-321 nm .

  • Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule, such as hydroxyl groups, carbonyl groups, and aromatic rings. Characteristic IR absorption bands include those around 3420-3430 cm⁻¹ (hydroxyl groups), 1690-1700 cm⁻¹ (carbonyl groups), and 1600-1605 cm⁻¹ (aromatic rings) .

Chromatographic Methods

Chromatographic techniques are essential for the isolation and purification of 1-(4-Coumaroyl)alpha-rhamnopyranose from plant extracts:

  • Liquid Chromatography (LC): Often coupled with mass spectrometry (LC-MS), this is a common method for separating and identifying acylated rhamnopyranoses. High-Performance Liquid Chromatography (HPLC) with UV detection is particularly useful based on the characteristic UV absorption profiles of these compounds.

  • Thin-Layer Chromatography (TLC): Used as a preliminary identification method, with visualization using UV light or specific reagents that react with phenolic compounds.

  • Column Chromatography: Various stationary phases, including silica gel, reversed-phase silica, and Sephadex, are employed for the isolation of acylated rhamnopyranoses from plant extracts.

Table 3: Spectroscopic Data Expected for 1-(4-Coumaroyl)alpha-rhamnopyranose Based on Related Compounds

Analytical TechniqueExpected CharacteristicsReference Data from Similar Compounds
UV SpectroscopyAbsorption maxima at 220-225 nm and 309-321 nm1-O-trans-p-coumaroyl-2-O-trans-caffeoyl-α-L-rhamnopyranose: λmax (log ε) 218 (sh), 225 (2.5), 372 (3.0) nm
IR SpectroscopyBands at ~3420-3430 cm⁻¹ (OH), ~1690-1700 cm⁻¹ (C=O), ~1600-1605 cm⁻¹ (aromatic)1-O-trans-p-coumaroyl-2-O-trans-caffeoyl-α-L-rhamnopyranose: υmax (KBr) 3421, 1692, 1604, 1270, 1167 and 1056 cm⁻¹
Mass Spectrometry[M+H]⁺ or [M+Na]⁺ adducts corresponding to molecular formulaRelated compounds with molecular formula C₂₄H₂₄O₁₀: m/z 473.1426 [M+H]⁺

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